molecular formula C15H22N2O3S B6010409 N-(3-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(3-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B6010409
M. Wt: 310.4 g/mol
InChI Key: XAZLFJCHTDYIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as NS-105, is a compound that has been extensively studied for its potential therapeutic applications. NS-105 is a selective modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of glutamate receptor that is involved in learning and memory processes. The compound has shown promising results in preclinical studies and has been investigated for its potential use in the treatment of various neurological disorders.

Mechanism of Action

N-(3-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is a selective modulator of the AMPA receptor, which is involved in the regulation of synaptic plasticity and memory processes. The compound enhances the function of the receptor by increasing the activity of the receptor's ion channel, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of various neurological disorders. The compound has also been shown to increase the density of AMPA receptors in the hippocampus, a brain region involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is its selectivity for the AMPA receptor, which reduces the potential for off-target effects. However, the compound has limited solubility in water, which can make it difficult to administer in experimental settings.

Future Directions

There are several potential future directions for research on N-(3-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of interest is the potential use of the compound in the treatment of depression, as there is evidence that the AMPA receptor plays a role in the regulation of mood. Another area of interest is the development of more potent and selective modulators of the AMPA receptor, which could have even greater therapeutic potential. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.

Synthesis Methods

N-(3-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-methylbenzylamine with methylsulfonyl chloride to form N-(3-methylbenzyl)methanesulfonamide. This intermediate is then reacted with piperidinecarboxylic acid to form this compound.

Scientific Research Applications

N-(3-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to enhance cognitive function and improve memory in animal models of these disorders.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12-5-3-6-13(9-12)10-16-15(18)14-7-4-8-17(11-14)21(2,19)20/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZLFJCHTDYIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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